![molecular formula C12H17ClN2O B1460821 2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol CAS No. 1039951-91-1](/img/structure/B1460821.png)
2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol
Overview
Description
Scientific Research Applications
Role in Drug Designing
Piperidines, which are part of the structure of the specified compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Formation of Various Piperidine Derivatives
The compound can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticonvulsant Properties
Potential DPP-4 Candidates
The compound could potentially be used in the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs that help to reduce high blood sugar levels in people with type 2 diabetes .
Anticancer Properties
Piperidine derivatives, including the specified compound, are being utilized in different ways as anticancer agents .
Antimicrobial Properties
Piperidine derivatives have shown antimicrobial properties, making them useful in the fight against various bacterial and fungal infections .
Analgesic Properties
Piperidine derivatives are being utilized as analgesics, helping to relieve pain .
Anti-inflammatory Properties
Piperidine derivatives are being utilized as anti-inflammatory agents, helping to reduce inflammation and swelling .
properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-4-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-10-1-2-12(16)9(7-10)8-15-5-3-11(14)4-6-15/h1-2,7,11,16H,3-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUADVYMBGQCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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